α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile
CAS No.: 1185016-59-4
Cat. No.: VC0018923
Molecular Formula: C15H17BrN2
Molecular Weight: 317.292
* For research use only. Not for human or veterinary use.

CAS No. | 1185016-59-4 |
---|---|
Molecular Formula | C15H17BrN2 |
Molecular Weight | 317.292 |
IUPAC Name | 2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
Standard InChI | InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
Standard InChI Key | IHXHGCDOJLOZML-MGKWXGLJSA-N |
SMILES | CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile is a deuterated organic compound with the molecular formula C15H5D12BrN2 and a molecular weight that can be calculated based on its isotopic composition. This compound is used as a reference standard in synthetic chemistry, particularly in studies involving isotopic labeling for analytical purposes.
Synthesis and Applications
-
Synthesis: The synthesis of α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile involves complex organic chemistry techniques, likely starting from a deuterated precursor. Detailed synthesis protocols are not widely published, but it would typically involve a series of reactions to introduce the bromomethyl and acetonitrile groups onto the benzene ring.
-
Applications: This compound is primarily used as a reference standard in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy, where isotopic labeling is crucial for identifying and quantifying compounds in complex mixtures.
Data Tables
Given the lack of specific data on this compound, a general table summarizing its known properties is as follows:
Property | Value |
---|---|
Molecular Formula | C15H5D12BrN2 |
Molecular Weight | Calculated based on isotopic composition |
CAS Number | 1185016-59-4 |
Use | Reference standard in synthetic chemistry |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume